藤黄果黄酮E

描述

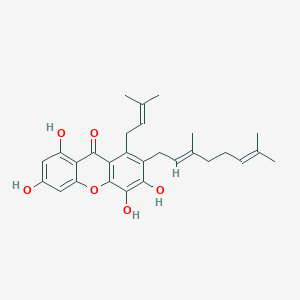

Garciniaxanthone E is a prenylated xanthone derived from the bark of Garcinia xanthochymus and Garcinia dulcis . Xanthones are a class of polyphenolic compounds known for their diverse biological activities, including cytotoxic, antibacterial, antimalarial, and anti-inflammatory properties . Garciniaxanthone E has garnered attention for its potential therapeutic applications, particularly in cancer treatment .

科学研究应用

Chemistry: Garciniaxanthone E serves as a valuable compound for studying the chemical behavior of prenylated xanthones and their derivatives.

Biology: It exhibits significant cytotoxic activity against various human tumor cell lines, including HepG2, A549, SGC7901, and MCF-7. This makes it a promising candidate for developing anticancer therapies.

Medicine: Garciniaxanthone E has shown potential in inducing apoptosis in cancer cells via the mitochondrial pathway.

Industry: The compound’s antibacterial and anti-inflammatory properties make it a potential ingredient in pharmaceutical and cosmetic products.

作用机制

Target of Action

Garciniaxanthone E, a xanthone compound, has been found to significantly enhance cellular nerve growth factor (NGF)-mediated neurite outgrowth in PC12D cells . It is also predicted to bind and inhibit pro-inflammatory proteins that trigger cytokine storms, such as NFKB1 and PTGS2 .

Mode of Action

The interaction of Garciniaxanthone E with its targets leads to a variety of changes. For instance, it enhances the NGF-mediated neurite outgrowth in PC12D cells . This suggests that Garciniaxanthone E may play a role in promoting nerve growth and development.

Biochemical Pathways

Garciniaxanthone E is involved in the mitochondrial pathway of apoptosis . It can induce apoptosis in HepG2 cells and enhance the expression of cleaved caspase-8, caspase-9, and caspase-3 . It can also increase the Bax level and concurrently reduce the overexpression of Bcl-2, Bcl-XL, Mcl-1, and surviving in HepG2 cells . Moreover, it can inhibit cell migration of HepG2 cells by inhibiting the expressions of MMP-7 and MMP-9 .

Pharmacokinetics

The related xanthone compounds have been reported to possess several biological activities, such as antibacterial activity, antimalarial activity, cytotoxicity, and inhibition of cyclooxygenase and prostaglandin e2 .

Result of Action

The molecular and cellular effects of Garciniaxanthone E’s action include the induction of apoptosis in HepG2 cells, enhancement of the expression of cleaved caspase-8, caspase-9, and caspase-3, increase in the Bax level, reduction in the overexpression of Bcl-2, Bcl-XL, Mcl-1, and surviving in HepG2 cells, and inhibition of cell migration of HepG2 cells .

生化分析

Biochemical Properties

Garciniaxanthone E has been reported to interact with various biomolecules, particularly in the context of cancer cells . It has been found to interact with proteins involved in apoptosis, such as caspases and Bcl-2 family proteins .

Cellular Effects

Garciniaxanthone E has been shown to have significant effects on cellular processes, particularly in cancer cells. It can induce apoptosis in HepG2 cells, a type of liver cancer cell . This involves influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Garciniaxanthone E exerts its effects through binding interactions with biomolecules and changes in gene expression . It can increase the level of pro-apoptotic proteins like Bax and reduce the overexpression of anti-apoptotic proteins like Bcl-2, Bcl-XL, Mcl-1, and surviving in HepG2 cells .

Temporal Effects in Laboratory Settings

The effects of Garciniaxanthone E on cellular function have been observed over time in laboratory settings

准备方法

Synthetic Routes and Reaction Conditions: Garciniaxanthone E can be isolated from the ethyl acetate extract of Garcinia dulcis bark using standard isolation methods such as solvent extraction, silica column chromatography, and high-performance liquid chromatography (HPLC) . The structure of Garciniaxanthone E is elucidated using spectroscopic techniques like ultraviolet (UV), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Industrial Production Methods: While there is limited information on the large-scale industrial production of Garciniaxanthone E, the extraction and purification processes used in laboratory settings can be scaled up with appropriate modifications to meet industrial demands. These modifications may include optimizing solvent usage, improving chromatographic techniques, and enhancing the efficiency of spectroscopic analysis for quality control.

化学反应分析

Types of Reactions: Garciniaxanthone E undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of functional groups such as hydroxyl and prenyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize Garciniaxanthone E.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted xanthones.

相似化合物的比较

Garciniaxanthone E is one of several prenylated xanthones isolated from Garcinia species . Similar compounds include:

Garciniaxanthone I: Another prenylated xanthone with similar cytotoxic properties.

Garcimangophenone C: A benzophenone derivative with cytotoxic and alpha-amylase inhibitory potential.

Alpha-mangostin: A xanthone with notable anti-inflammatory and anticancer activities.

Gamma-mangostin: Known for its antioxidant and anticancer properties.

Uniqueness of Garciniaxanthone E: Garciniaxanthone E stands out due to its specific ability to induce apoptosis via the mitochondrial pathway and its inhibitory effects on cell migration . These unique properties make it a promising candidate for further research and development in cancer therapy.

属性

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,4,6,8-tetrahydroxy-1-(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O6/c1-15(2)7-6-8-17(5)10-12-20-19(11-9-16(3)4)23-26(32)24-21(30)13-18(29)14-22(24)34-28(23)27(33)25(20)31/h7,9-10,13-14,29-31,33H,6,8,11-12H2,1-5H3/b17-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKFTRQHPIQVNO-LICLKQGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C2=C(C(=C1O)O)OC3=CC(=CC(=C3C2=O)O)O)CC=C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C2=C(C(=C1O)O)OC3=CC(=CC(=C3C2=O)O)O)CC=C(C)C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Garciniaxanthone E's activity in neuronal cells?

A1: Garciniaxanthone E has demonstrated the ability to enhance nerve growth factor (NGF)-mediated neurite outgrowth in PC12D cells. [] This finding suggests that Garciniaxanthone E might possess neurotrophic properties, potentially contributing to neuronal survival, growth, and differentiation. This characteristic makes it a compound of interest for further research in the context of neurodegenerative diseases.

Q2: How does the structure of Garciniaxanthone E compare to other prenylated xanthones isolated from Garcinia xanthochymus, and how does this relate to their bioactivity?

A2: Garciniaxanthone E, a prenylated xanthone, was found alongside another structurally similar compound, 1,3,5,6-tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone, in the wood of Garcinia xanthochymus. [] Both compounds share a xanthone core structure but differ in the number and position of prenyl substituents. Interestingly, both compounds exhibited neurotrophic activity in PC12D cells, albeit at different concentrations. [] This observation hints at a possible structure-activity relationship, where the prenyl groups might play a role in their bioactivity. Further studies investigating the impact of different prenylation patterns on neurotrophic activity could provide valuable insights.

Q3: What other bioactive compounds have been identified in Garcinia xanthochymus, and what are their potential applications?

A3: Besides Garciniaxanthone E, several other bioactive compounds have been identified in different parts of the Garcinia xanthochymus plant. For instance, the twig bark yielded three new hydroxylated xanthones with prenyl or geranyl substituents, along with other known xanthones and 6-prenylapigenin. [] These compounds demonstrated moderate cytotoxicities against specific cancer cell lines. Additionally, research on the fruits, leaves, and stem bark revealed a diverse array of compounds, including hydroxycitric acid derivatives, biflavonoids, xanthones, and polyisoprenylated benzophenones. [] Some of these compounds, like fukugiside, have shown antiproliferative effects and induced cell cycle arrest and apoptosis in cancer cells. [] These findings highlight the rich chemical diversity and potential therapeutic applications of compounds derived from Garcinia xanthochymus.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B170347.png)

![2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B170362.png)

![[4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B170372.png)